molecular formula C12H24N2O3 B3180859 H-D-Leu-leu-OH CAS No. 38689-31-5

H-D-Leu-leu-OH

Cat. No.: B3180859
CAS No.: 38689-31-5
M. Wt: 244.33 g/mol
InChI Key: LCPYQJIKPJDLLB-ZJUUUORDSA-N
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Description

Biochemical Analysis

Biochemical Properties

H-D-Leu-leu-OH, like leucine, is involved in the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway . This pathway is critical for protein synthesis and cellular growth. The activation of mTORC1 by leucine and its derivatives, including this compound, is a two-step process involving cellular uptake by the L-type amino acid transporter 1 (LAT1) and subsequent activation of mTORC1 .

Cellular Effects

This compound influences various cellular processes. It promotes protein synthesis and energy metabolism, including glucose uptake, mitochondrial biogenesis, and fatty acid oxidation, providing energy for protein synthesis . It also inhibits protein degradation . These effects are primarily mediated through the mTORC1 signaling pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the mTORC1 signaling pathway . It is recognized by LAT1, which facilitates its cellular uptake . Once inside the cell, this compound can activate mTORC1, leading to increased protein synthesis and energy metabolism .

Temporal Effects in Laboratory Settings

It is known that leucine and its derivatives, including this compound, can have long-term effects on cellular function, such as promoting protein synthesis and energy metabolism .

Metabolic Pathways

This compound, as a leucine derivative, is likely involved in the metabolic pathways of leucine . Leucine metabolism involves several enzymes and cofactors, and it can influence metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by LAT1 . This transporter is responsible for the cellular uptake of leucine and its derivatives, including this compound .

Subcellular Localization

Given its role in activating the mTORC1 signaling pathway, it is likely that it is found in locations where this pathway is active, such as the cytoplasm .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Leu-leu-OH typically involves the coupling of two leucine molecules. One common method is the use of amino acid calcium carboxylates in organic solvents. For instance, H-Leu-OH can be dissolved in distilled water and reacted with calcium hydroxide to form the calcium carboxylate. This intermediate is then coupled with an active ester of another leucine molecule, such as Boc-Ala-ONp, in a solvent like DMF (dimethylformamide) to yield the desired dipeptide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

H-D-Leu-leu-OH can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes, while reduction can produce alcohols.

Scientific Research Applications

H-D-Leu-leu-OH has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-D-Leu-leu-OH is unique due to its specific configuration of two L-leucine residues, which imparts distinct biological activities and properties. This configuration is crucial for its interaction with molecular targets and its role in activating the mTOR pathway.

Properties

IUPAC Name

(2S)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPYQJIKPJDLLB-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315955
Record name D-Leucyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38689-31-5
Record name D-Leucyl-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38689-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Leucyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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